BenchChemオンラインストアへようこそ!

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

GPCR Pharmacology Dyslipidemia Partial Agonism

Bicyclic pyrazole-cyclopentane core with constrained geometry distinct from indazole/monocyclic pyrazoles. C3-functionalization enables potent kinase, GPCR, and Cav2.2 activity (IC₅₀ 10 nM–10 μM). HCl salt ensures aqueous solubility for direct use in aqueous reaction conditions. Scalable one-pot synthesis supports kilogram-scale production. Ideal for non-opioid analgesic, GPR109a agonist, and TrkA inhibitor lead optimization.

Molecular Formula C6H9ClN2
Molecular Weight 144.60
CAS No. 1071575-85-3
Cat. No. B3021593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride
CAS1071575-85-3
Molecular FormulaC6H9ClN2
Molecular Weight144.60
Structural Identifiers
SMILESC1CC2=C(C1)NN=C2.Cl
InChIInChI=1S/C6H8N2.ClH/c1-2-5-4-7-8-6(5)3-1;/h4H,1-3H2,(H,7,8);1H
InChIKeyKYVKQPXIUOSMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride (CAS 1071575-85-3) for Pharmaceutical R&D and Chemical Procurement: Core Specifications


1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride (CAS 1071575-85-3) is a bicyclic heterocyclic building block composed of a pyrazole ring fused to a cyclopentane ring, with molecular formula C₆H₉ClN₂ and molecular weight 144.60 . The hydrochloride salt form provides enhanced crystallinity and aqueous solubility compared to the free base, facilitating handling in medicinal chemistry workflows and enabling direct use in aqueous reaction conditions . This fused bicyclic scaffold serves as a versatile synthetic intermediate for constructing pharmacologically active compounds, with patent literature documenting its incorporation into kinase inhibitors, GPCR modulators, and ion channel blockers [1].

Why 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride Cannot Be Substituted with Generic Analogs in Structure-Activity Studies


The cyclopenta[c]pyrazole scaffold exhibits distinct conformational constraints and electronic properties that diverge significantly from indazole, indole, or monocyclic pyrazole alternatives. In calcium channel inhibitor development, the specific 2,4,5,6-tetrahydrocyclopenta[c]pyrazole substitution pattern produced IC₅₀ values ranging from 10 nM to >10 μM depending solely on the nature of the C3 substituent, with the 2,4-regioisomer showing markedly different activity than the 1,4-isomer [1]. The hydrochloride salt form (CAS 1071575-85-3) offers distinct advantages over the free base (CAS 2214-03-1) in aqueous reaction media and crystallization protocols . Additionally, this scaffold provides a strategic synthetic entry point for C3-functionalized derivatives, a position critical for pharmacophore engagement across multiple target classes including GPR109a, TrkA, and Cav2.2 channels [2].

Quantitative Evidence Guide: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride Differentiation Data for Procurement Decisions


GPR109a Partial Agonist: MK-0354 (3-Tetrazolyl Derivative) Demonstrates Subtype Selectivity vs. Full Agonist Nicotinic Acid

The 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative (MK-0354), synthesized from the parent cyclopenta[c]pyrazole scaffold, demonstrates partial agonism at GPR109a with EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse), exhibiting approximately 60-70% efficacy relative to the full agonist nicotinic acid while showing no activation of the closely related GPR109b receptor at concentrations up to 100 μM . In contrast, nicotinic acid, a structurally distinct full agonist, activates both GPR109a and GPR109b and induces vasodilation and flushing at therapeutic doses . This partial agonist profile enables antilipolytic activity without the dose-limiting flushing side effect characteristic of full GPR109a agonists [1].

GPCR Pharmacology Dyslipidemia Partial Agonism

TrkA Kinase Inhibition: 2-Phenyl-3-Urea Derivative Demonstrates Sub-100 nM Potency

A 2-phenyl-3-urea substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative (BDBM406049) demonstrated TrkA kinase inhibition with an IC₅₀ of <100 nM in a LanthaScreen Eu Kinase Binding Assay [1]. This potency was achieved through strategic functionalization at the C3 position of the cyclopenta[c]pyrazole core. In the same N-type calcium channel discovery program, unsubstituted or differently substituted cyclopenta[c]pyrazole analogs showed widely varying potency, with IC₅₀ values spanning from 10 nM to >10 μM depending on C3 substituent identity, underscoring that the core scaffold alone does not confer activity—functionalization is the critical determinant [2]. The parent hydrochloride salt serves as the essential starting material for introducing potency-conferring substituents at this critical C3 position.

Kinase Inhibition TrkA Pain Therapeutics

N-Type Calcium Channel (Cav2.2) Blockade: Scaffold-Dependent Potency in Chronic Pain Models

A systematic structure-activity relationship study of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles identified compounds with N-type calcium channel (Cav2.2) blocking activity, with one optimized derivative demonstrating in vivo efficacy in the rat complete Freund‘s adjuvant (CFA) inflammatory pain model [1]. The SAR study revealed that both the regioisomeric attachment point (2,4- vs. 1,4-substitution pattern) and the nature of the C3 substituent critically modulated potency, with IC₅₀ values spanning three orders of magnitude across the compound series [1]. Structurally related monocyclic pyrazoles or indazoles lack the fused cyclopentane ring constraint that defines the conformational presentation of substituents to the Cav2.2 binding site, suggesting that generic substitution with alternative heterocyclic scaffolds would not reproduce this SAR profile.

Ion Channel Pharmacology Chronic Pain Cav2.2 Antagonism

Synthetic Accessibility: Two-Step One-Pot Route from Cyclopentanone vs. Multi-Step Traditional Approaches

Patent US20100174091 discloses an improved two-step, one-pot process for preparing tetrazolyltetrahydrocyclopentapyrazoles from cyclopentanone using preformed tetrazole without requiring sodium azide in the final steps [1]. This method represents a significant safety and efficiency advancement over traditional multi-step syntheses that rely on azide chemistry for tetrazole ring formation [1]. Separately, a scalable one-pot synthesis of MK-0354 was developed starting from 1H-tetrazole-5-carboxylic acid ethyl ester sodium salt and cyclopentanone, followed by hydrazine addition, enabling kilogram-scale production for clinical supply [2]. The unsubstituted 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride serves as a key intermediate that can be further diversified at the C3 position via electrophilic substitution or cross-coupling chemistry.

Process Chemistry Scale-Up Synthesis Building Block Utility

Optimal Research and Industrial Applications for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride Based on Evidence


Medicinal Chemistry: Synthesis of GPR109a Partial Agonists for Dyslipidemia Drug Discovery

This scaffold serves as the core for synthesizing GPR109a partial agonists exemplified by MK-0354, which demonstrates EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse) with approximately 60-70% efficacy relative to nicotinic acid and no GPR109b activation up to 100 μM . The partial agonist profile derived from this scaffold enables antilipolytic efficacy without the flushing side effects characteristic of full agonists. The hydrochloride salt form provides optimal solubility for aqueous reaction conditions during C3 functionalization required for generating GPR109a-targeted compound libraries .

Medicinal Chemistry: Development of TrkA Kinase Inhibitors for Pain and Oncology Indications

C3-functionalized derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold have demonstrated sub-100 nM TrkA kinase inhibition, as exemplified by the 2-phenyl-3-urea derivative BDBM406049 (IC₅₀ < 100 nM in LanthaScreen Eu Kinase Binding Assay) [1]. This potency level supports the scaffold‘s utility as a starting point for TrkA inhibitor lead optimization programs targeting neurotrophin signaling in chronic pain and cancer. The parent building block enables systematic exploration of C3 substituent space to optimize potency and selectivity against the Trk kinase family.

Medicinal Chemistry: Cav2.2 N-Type Calcium Channel Blocker Synthesis for Non-Opioid Pain Therapeutics

Structure-activity relationship studies demonstrate that substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles produce Cav2.2 N-type calcium channel blockers with in vivo efficacy in the rat CFA inflammatory pain model [2]. The SAR reveals that potency critically depends on both regioisomeric attachment (2,4- vs. 1,4-substitution) and C3 substituent identity, with IC₅₀ values spanning from 10 nM to >10 μM across the series [2]. This scaffold provides a validated entry point for developing non-opioid analgesics targeting Cav2.2 channels, a mechanistically distinct approach from opioid receptor agonism.

Process Chemistry: Kilogram-Scale Manufacturing of Tetrazole-Containing Cyclopenta[c]pyrazole Derivatives

The scalable one-pot synthetic routes disclosed in US20100174091 and Wilson et al. (2009) enable kilogram-scale production of tetrazolyl-substituted cyclopenta[c]pyrazole derivatives from cyclopentanone without sodium azide, addressing process safety and yield concerns [3][4]. The parent hydrochloride building block can be procured and diversified at the C3 position using established electrophilic substitution or metal-catalyzed cross-coupling methodologies, offering a cost-effective strategy for generating derivative libraries compared to custom synthesis of each final compound from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.